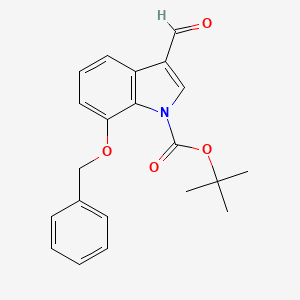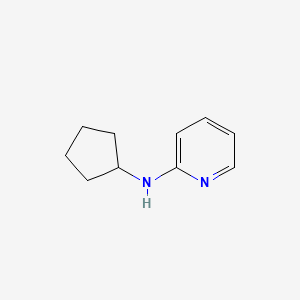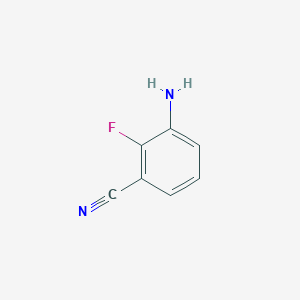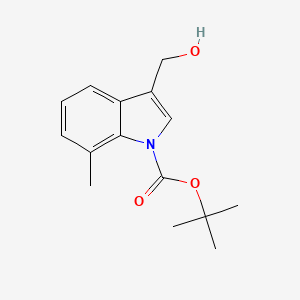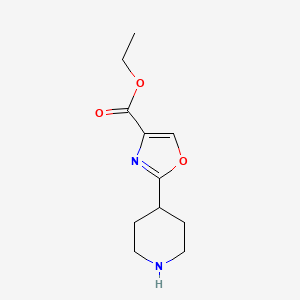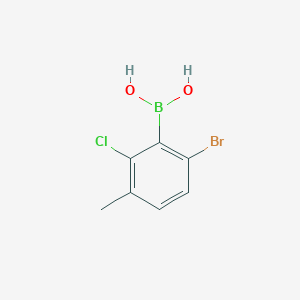
6-Bromo-2-chloro-3-methylphenylboronic acid
Übersicht
Beschreibung
6-Bromo-2-chloro-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BBrClO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-3-methylphenylboronic acid consists of a phenyl ring substituted with bromo, chloro, and methyl groups, and a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-2-chloro-3-methylphenylboronic acid are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-methylphenylboronic acid is a solid substance . It has a molecular weight of 249.3 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .Wissenschaftliche Forschungsanwendungen
-
General Use in Organic Chemistry
- Field : Organic Chemistry
- Application : “6-Bromo-2-chloro-3-methylphenylboronic acid” is a type of organoboron compound that is often used in organic synthesis .
- Method : These compounds are typically used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
- Results : The use of organoboron compounds in these reactions has been widely successful due to their stability, ease of preparation, and environmental benignity .
-
Suzuki-Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki-Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds .
- Method : In the SM coupling, organoboron reagents like “6-Bromo-2-chloro-3-methylphenylboronic acid” are used. The reaction involves the transmetalation of the organoboron reagent to a palladium(II) complex .
- Results : The SM coupling has been successfully applied in a wide range of settings due to its mild reaction conditions, functional group tolerance, and the stability of organoboron reagents .
-
Gene Editing
- Field : Biotechnology
- Application : “6-Bromo-2-chloro-3-methylphenylboronic acid” could potentially be used in gene editing research .
- Method : The specific methods of application in gene editing are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
-
Protodeboronation in Total Synthesis
- Field : Organic Chemistry
- Application : The protodeboronation of pinacol boronic esters, which could potentially include “6-Bromo-2-chloro-3-methylphenylboronic acid”, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Method : The specific methods of application in this synthesis are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
-
Monoarylation of Dibromoarenes
- Field : Organic Chemistry
- Application : “6-Bromo-2-chloro-3-methylphenylboronic acid” could potentially be used as a reactant for the monoarylation of dibromoarenes .
- Method : The specific methods of application in this reaction are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
-
Self-Healing Polymers and Hydrogels
- Field : Materials Chemistry
- Application : Boronic ester-based dynamic covalent bonds, which could potentially include “6-Bromo-2-chloro-3-methylphenylboronic acid”, have been used to create self-healing polymers and hydrogels .
- Method : The specific methods of application in this field are not detailed in the source .
- Results : These self-healing materials have shown promise in various applications, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
-
Protodeboronation in Alkene Hydromethylation
- Field : Organic Chemistry
- Application : The protodeboronation of pinacol boronic esters, which could potentially include “6-Bromo-2-chloro-3-methylphenylboronic acid”, has been used in the formal anti-Markovnikov hydromethylation of alkenes .
- Method : The specific methods of application in this synthesis are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
The safety data sheet for 6-Bromo-2-chloro-3-methylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
(6-bromo-2-chloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULIDPRGYYCQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656985 | |
| Record name | (6-Bromo-2-chloro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-methylphenylboronic acid | |
CAS RN |
957120-28-4 | |
| Record name | (6-Bromo-2-chloro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



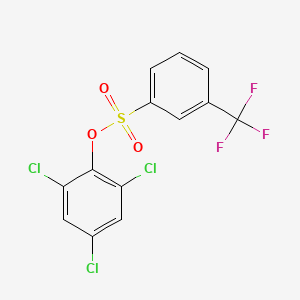
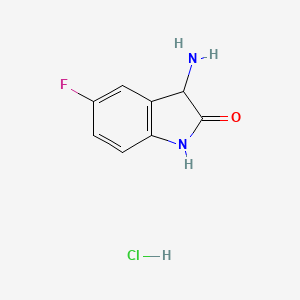
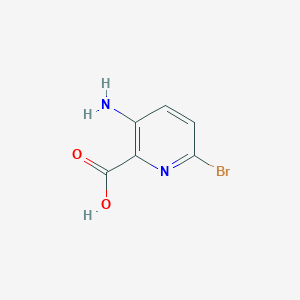
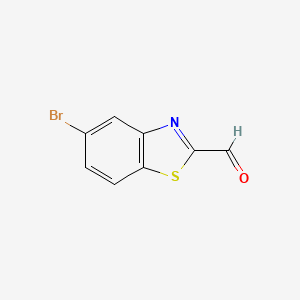
![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)
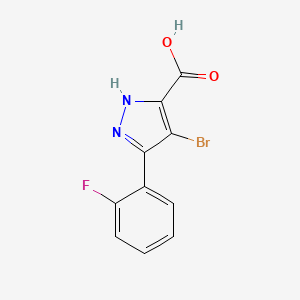
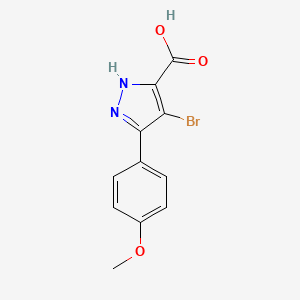
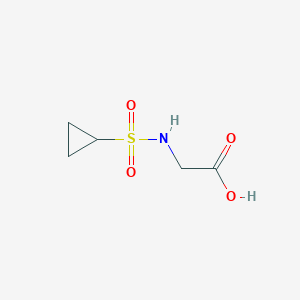
![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)
